molecular formula C24H27N9O6.2HCl B1139098 EB 47 CAS No. 1190332-25-2

EB 47

Katalognummer B1139098
CAS-Nummer: 1190332-25-2
Molekulargewicht: 610.45
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

EB-47 is a potent and selective inhibitor of PARP-1/ARTD-1 . It has an IC50 value of 45 nM and shows modest potency against ARTD5 with an IC50 value of 410 nM . EB-47 mimics the substrate NAD+ and extends from the nicotinamide to the adenosine subsite .


Molecular Structure Analysis

The molecular structure of EB-47 is complex. It’s known that EB-47 mimics the substrate NAD+ and extends from the nicotinamide to the adenosine subsite . More detailed structural information would require advanced techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

EB-47 is known to inhibit PARP1, a key DNA repair protein . It does this by mimicking the substrate NAD+ and extending from the nicotinamide to the adenosine subsite . This inhibits the ability of PARP1 to add adenosine diphosphate (ADP)–ribose moieties onto itself and its target proteins, nucleic acids, and metabolites .


Physical And Chemical Properties Analysis

EB-47 is a white solid with a molecular weight of 537.53 . Its chemical formula is C24H27N9O6 . It’s soluble in DMSO but insoluble in water .

Wissenschaftliche Forschungsanwendungen

PARP Inhibition

EB 47 is a potent inhibitor of Poly (ADP-ribose) Polymerase-1 (PARP-1) . PARP-1 is an enzyme that plays a key role in DNA repair and programmed cell death. By inhibiting this enzyme, EB 47 can influence cell survival and death, making it a valuable tool in cancer research .

Cell Structure Applications

EB 47 is primarily used for Cell Structure applications . It can affect the structure and function of cells, providing insights into cellular processes and potential therapeutic targets .

Cytoprotection Against Oxidative Damage

EB 47 has been shown to offer cytoprotective effects against oxidative damage in cells . This makes it useful in studying oxidative stress-related diseases and potential treatments .

Reperfusion Injury Research

In in vivo models of reperfusion injury , EB 47 reduces infarct volume . Reperfusion injury is tissue damage caused when blood supply returns after a period of ischemia or lack of oxygen. This application of EB 47 can aid in the development of treatments for conditions like stroke and heart attack .

Inflammation Research

EB 47 has been used in in vivo models of inflammation . By inhibiting PARP-1, it can influence inflammatory responses, providing a valuable tool for studying inflammation and related diseases .

Matrix Metalloproteinase-2 (MMP-2) Activity Research

EB 47 has been used to investigate its effect on the activity of Matrix Metalloproteinase-2 (MMP-2) . MMP-2 is an enzyme involved in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis and tissue remodeling, as well as in disease processes such as arthritis and metastasis .

Wirkmechanismus

Target of Action

EB-47 is a potent and selective inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1), also known as ARTD-1. PARP-1 is a nuclear enzyme involved in DNA repair, genomic stability, and programmed cell death. It plays a crucial role in the repair of single-strand DNA breaks by recruiting and activating other DNA repair proteins .

Mode of Action

EB-47 mimics the structure of NAD+, the natural substrate of PARP-1. It binds to the NAD+ binding site of PARP-1, thereby inhibiting its activity. This inhibition prevents PARP-1 from synthesizing poly (ADP-ribose) chains, which are essential for recruiting DNA repair proteins to sites of damage. As a result, DNA repair is compromised, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells deficient in BRCA1/2 genes .

Biochemical Pathways

The primary biochemical pathway affected by EB-47 is the DNA damage response (DDR) pathway. By inhibiting PARP-1, EB-47 disrupts the repair of single-strand DNA breaks. This leads to the formation of double-strand breaks during DNA replication, which are more lethal to cells. The accumulation of DNA damage activates cell death pathways, including apoptosis .

Pharmacokinetics

EB-47 exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME) profiles. It has a high bioavailability, allowing it to effectively reach and inhibit PARP-1 in target tissues. The compound is metabolized primarily in the liver and excreted via the kidneys .

Result of Action

At the molecular level, EB-47’s inhibition of PARP-1 leads to the accumulation of unrepaired DNA damage. This triggers cell cycle arrest and apoptosis, particularly in cancer cells with defective DNA repair mechanisms. At the cellular level, this results in reduced tumor growth and increased sensitivity to other DNA-damaging agents, making EB-47 a promising candidate for combination therapies in cancer treatment .

Action Environment

The efficacy and stability of EB-47 can be influenced by various environmental factors. For instance, the presence of other DNA-damaging agents can enhance its effectiveness by increasing the burden of DNA damage. Additionally, the compound’s stability can be affected by pH, temperature, and the presence of metabolic enzymes. Understanding these factors is crucial for optimizing the therapeutic use of EB-47 .

EB-47 represents a significant advancement in targeted cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms. Its ability to selectively inhibit PARP-1 and induce cell death in cancer cells highlights its potential as a valuable addition to the arsenal of anticancer agents.

: Immune System Research : Oxford Academic Journal : MedChemExpress

Eigenschaften

IUPAC Name

2-[4-[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N9O6.2ClH/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37;;/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28);2*1H/t17-,18?,19+,24-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMQSDIMNDTMII-LLGQWWOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)[C@@H]4[C@@H](C([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29Cl2N9O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 124080891

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.